molecular formula C20H21N5O B2691310 N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine CAS No. 1775531-94-6

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine

Cat. No.: B2691310
CAS No.: 1775531-94-6
M. Wt: 347.422
InChI Key: CHRRYMQSJDQOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at position 5 and a cyclohexenylethylamine group at position 4. The 1,2,4-oxadiazole ring enhances metabolic stability, while the cyclohexenylethyl group may influence membrane permeability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-3-7-15(8-4-1)11-12-22-19-17(13-21-14-23-19)20-24-18(25-26-20)16-9-5-2-6-10-16/h2,5-7,9-10,13-14H,1,3-4,8,11-12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRYMQSJDQOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The pyrimidine ring can be constructed through a condensation reaction involving a suitable amine and a diketone. The final step involves coupling the cyclohexene and phenyl groups to the pyrimidine-oxadiazole core under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-EN-1-YL)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogs sharing the pyrimidine-oxadiazole scaffold or related substituents:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Structure Substituents Key Differences Potential Implications
Target Compound Pyrimidine - 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)
- 4-(Cyclohexenylethylamine)
Reference compound High lipophilicity; potential CNS penetration
N-(4-Ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine - 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)
- 4-(4-Ethylphenyl)
Aromatic ethylphenyl vs. alicyclic cyclohexenylethyl Reduced lipophilicity (logP ~2.8); improved aqueous solubility
N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine Pyrimidine - 5-(Trifluoromethylphenyl)
- 4-Cyclopentyl
Trifluoromethyl group introduces electron-withdrawing effects; cyclopentyl vs. cyclohexenyl Enhanced metabolic stability; possible kinase inhibition
N-[1-(4-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine Pyrimidine - 6-Methyl
- 4-(Fluorobenzoyl-piperidine)
Fluorobenzoyl-piperidine substituent Increased polarity; GPCR or protease targeting
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide derivatives Benzamide - 3-Methyl-oxadiazole-thioether Oxadiazole as a linker vs. pyrimidine core Varied binding modes; antimicrobial or antiviral activity

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Core pyrimidine formation : Condensation of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine precursors with cyclohexenyl ethylamine derivatives.
  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the oxadiazole and pyrimidine moieties, followed by purification via column chromatography .
  • Characterization : Confirmation via 1H^1H/13C^13C NMR and HRMS to validate structural integrity .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic analysis : 1H^1H NMR (e.g., δ 7.58 ppm for aromatic protons) and 13C^13C NMR (e.g., δ 160–165 ppm for oxadiazole carbons) .
  • Mass spectrometry : HRMS (ESI) for molecular ion confirmation (e.g., m/z 415.18 [M+H]+) .
  • X-ray crystallography : To resolve intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯N) and dihedral angles between aromatic rings .

Q. What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • 1,2,4-Oxadiazole ring : Electron-withdrawing properties enhance electrophilic substitution reactivity.
  • Pyrimidine core : Participates in π-π stacking and hydrogen bonding, critical for binding interactions .
  • Cyclohexenyl ethyl group : Hydrophobic moiety affecting solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Copper(I) bromide or trialkylamines (e.g., Et3_3N) improve coupling efficiency .
  • Temperature control : Reactions at 35–50°C balance kinetics and side-product formation .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, base strength) .

Q. How do computational methods aid in predicting bioactivity or stability of this compound?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate functional group contributions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC50_{50} variability due to assay type) .

Q. What strategies are recommended for resolving spectral anomalies in characterization?

Methodological Answer:

  • Dynamic NMR : Detect conformational equilibria (e.g., amine-imine tautomerism) by variable-temperature 1H^1H NMR .
  • 2D-COSY/HSQC : Resolve overlapping signals in complex spectra .
  • Crystallographic validation : Compare experimental and computational (DFT) bond angles to confirm stereochemistry .

Q. How can researchers design experiments to study degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor via HPLC-MS .
  • Isotope labeling : Use 13C^{13}C-labeled analogs to track metabolic byproducts .
  • Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life at varying temperatures .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters (Adapted from )

ParameterOptimal RangeImpact on Yield
Catalyst (CuBr)5–10 mol%↑ 20–30%
Temperature35–50°CMinimizes side products
Base (Et3_3N)2.5 equiv.↑ Coupling efficiency

Q. Table 2. Common Spectral Signatures (Adapted from )

Functional Group1H^1H NMR (δ)13C^13C NMR (δ)
Oxadiazole C=N160–165 ppm
Pyrimidine NH10.10–13.30 ppm
Cyclohexenyl CH2_22.5–3.0 ppm (m)25–30 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.